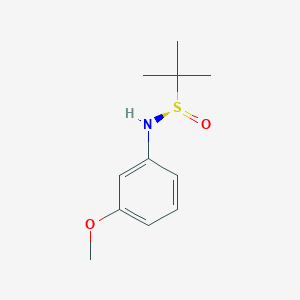

(R)-N-(3-Methoxyphenyl) tert-butanesulfinamide

CAS No.:

Cat. No.: VC13591731

Molecular Formula: C11H17NO2S

Molecular Weight: 227.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO2S |

|---|---|

| Molecular Weight | 227.33 g/mol |

| IUPAC Name | (R)-N-(3-methoxyphenyl)-2-methylpropane-2-sulfinamide |

| Standard InChI | InChI=1S/C11H17NO2S/c1-11(2,3)15(13)12-9-6-5-7-10(8-9)14-4/h5-8,12H,1-4H3/t15-/m1/s1 |

| Standard InChI Key | FLKLYWNTOLRJAF-OAHLLOKOSA-N |

| Isomeric SMILES | CC(C)(C)[S@@](=O)NC1=CC(=CC=C1)OC |

| SMILES | CC(C)(C)S(=O)NC1=CC(=CC=C1)OC |

| Canonical SMILES | CC(C)(C)S(=O)NC1=CC(=CC=C1)OC |

Introduction

Synthesis and Preparation

Palladium-Catalyzed Coupling

The primary synthesis route involves a palladium-catalyzed coupling reaction between (R)-tert-butanesulfinamide and 3-methoxyphenyl bromide. Conducted in toluene with sodium hydroxide as a base, this method employs Pd₂(dba)₃ (dba = dibenzylideneacetone) and 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl as a ligand . The reaction proceeds at 90°C for 20 hours, achieving an 82% yield after silica gel chromatography purification. Key parameters are summarized in Table 1.

Table 1: Synthesis Conditions for (R)-N-(3-Methoxyphenyl) tert-Butanesulfinamide

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd₂(dba)₃ | |

| Ligand | 2-di-t-BuPhos | |

| Solvent | Toluene/water (10:0.3 v/v) | |

| Temperature | 90°C | |

| Reaction Time | 20 hours | |

| Yield | 82% |

Alternative Methods

Structural and Crystallographic Analysis

Molecular Geometry

X-ray crystallography reveals a planar sulfinamide group (S=O bond length: 1.492 Å) with a dihedral angle of 85.2° between the tert-butyl and 3-methoxyphenyl planes . The N–C(aryl) bond measures 1.416 Å, consistent with related N-aryl sulfinamides, and facilitates hydrogen bonding networks critical for crystal packing .

Hydrogen Bonding and Crystal Packing

In the solid state, molecules form one-dimensional chains via N–H⋯O (2.13 Å) and C–H⋯O (2.42 Å) interactions along the a-axis . This head-to-tail arrangement stabilizes the crystal lattice and mirrors patterns observed in racemic analogs .

Spectroscopic and Optical Properties

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for the title compound is scarce, related sulfinamides exhibit characteristic shifts:

-

¹H NMR: tert-butyl protons resonate at δ 1.2–1.4 ppm; aryl protons appear as multiplet signals between δ 6.5–7.5 ppm .

-

¹³C NMR: The sulfinyl sulfur deshields adjacent carbons, with tert-butyl carbons near δ 22–25 ppm and the sulfinamide carbon at δ 55–60 ppm .

Optical Activity

The compound displays a specific rotation of [α]D = -2.6 (c 0.05, ethyl acetate), confirming its chiral nature. This optical purity is pivotal for its role in asymmetric synthesis .

Applications in Asymmetric Synthesis

Chiral Auxiliary in Amine Synthesis

(R)-N-(3-Methoxyphenyl) tert-butanesulfinamide enables diastereoselective additions to imines. For example, Grignard reagents add to its sulfinimine derivatives with >90% diastereomeric excess, yielding enantiomerically enriched amines after acidic deprotection .

Heterocycle Construction

The sulfinamide participates in cyclization reactions to form nitrogen heterocycles. Tsunoda’s reagent (cyanomethylenetributylphosphorane) facilitates 5-exo-dig cyclizations, producing pyrrolidines and piperidines with quaternary stereocenters . A notable application is the synthesis of (-)-crispine A, a tetrahydroisoquinoline alkaloid .

Table 2: Key Applications in Natural Product Synthesis

| Target Compound | Synthetic Role | Reference |

|---|---|---|

| (-)-Crispine A | Chiral auxiliary in cyclization | |

| (+)-α-Conhydrine | Stereocontrol in Grignard addition | |

| Lentiginosine | Intermediate for glycosidase inhibitors |

Comparative Analysis with Related Sulfinamides

(S)-Enantiomer and Racemic Forms

The (S)-enantiomer, though less studied, shows mirrored optical activity ([α]D = +2.6 under identical conditions) . Racemic mixtures crystallize in centrosymmetric space groups, lacking the helical chains seen in enantiopure forms .

Substituent Effects

Replacing the 3-methoxy group with electron-withdrawing groups (e.g., nitro) reduces nucleophilic addition rates but enhances imine stability, broadening substrate scope in hindered environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume